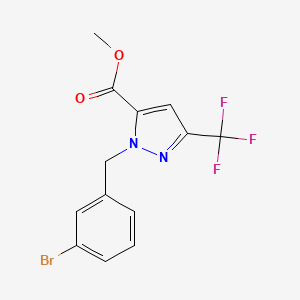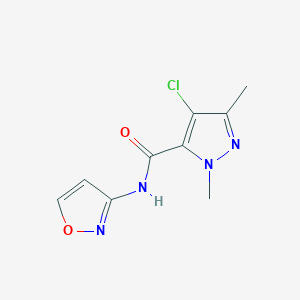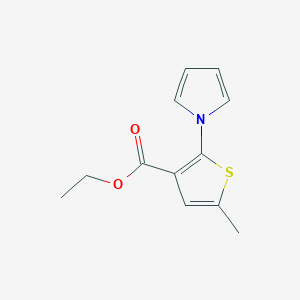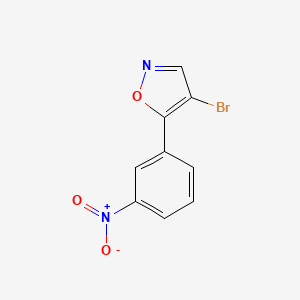![molecular formula C12H14N2O2 B10903769 ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate](/img/structure/B10903769.png)
ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE is an organic compound characterized by its unique structure, which includes a hydrazinecarboxylate group and a phenylpropenylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of ethyl hydrazinecarboxylate with a suitable aldehyde or ketone under specific conditions. One common method is the condensation reaction between ethyl hydrazinecarboxylate and cinnamaldehyde, which proceeds under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenyl and propenylidene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
エチル(2Z)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジンカルボキシレートの作用機序は、特定の分子標的との相互作用を伴います。ヒドラジン部位は、タンパク質や酵素の求核部位と共有結合を形成することができ、それらの活性を阻害する可能性があります。さらに、この化合物は酸化還元反応を起こす能力があり、細胞に酸化ストレスを引き起こす活性酸素種を生成することで、生物学的効果に寄与する可能性があります。
類似化合物:
- エチルヒドラジンカルボキシレート
- シンナムアルデヒド
- フェニルヒドラジン誘導体
比較: エチル(2Z)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジンカルボキシレートは、ヒドラジンとカルボキシレートの両方の官能基が存在するために独特であり、それぞれ異なる化学反応性を示します。エチルヒドラジンカルボキシレートと比較して、フェニルプロプ-2-エン-1-イリデン部位に拡張された共役系を持つため、さまざまな化学変換の可能性が高まります。シンナムアルデヒドは構造的に関連していますが、ヒドラジン官能基がないため、特定の状況での反応性が制限されます。フェニルヒドラジン誘導体はヒドラジン基を共有していますが、全体的な構造と反応性は異なります。
類似化合物との比較
Similar Compounds
ETHYL 2-CYANO-3-PHENYLPROP-2-ENOATE: Similar in structure but with a cyano group instead of a hydrazinecarboxylate group.
ETHYL 2-BROMO-2,2-DIFLUOROACETATE: Contains a bromo and difluoro group, differing in reactivity and applications.
Uniqueness
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its hydrazinecarboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
ethyl N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)14-13-10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,14,15)/b9-6+,13-10- |
InChIキー |
GHFWPCYPKJTPCJ-AWTKBBGNSA-N |
異性体SMILES |
CCOC(=O)N/N=C\C=C\C1=CC=CC=C1 |
正規SMILES |
CCOC(=O)NN=CC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)

![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)

![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)
![4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)

![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)


![methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903764.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10903765.png)
